molecular formula C21H17FN4O5S B2873089 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112027-00-5

6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2873089
CAS No.: 1112027-00-5
M. Wt: 456.45
InChI Key: HQHWWWVGCPJDBZ-UHFFFAOYSA-N
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Description

6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a benzylpiperidine moiety, a sulfonyl group, a bromine atom, and a cyclopropylcarbonyl group attached to an indoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O5S/c1-28-7-6-26-20(27)14-8-16-17(30-11-29-16)9-15(14)23-21(26)32-10-18-24-19(25-31-18)12-2-4-13(22)5-3-12/h2-5,8-9H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHWWWVGCPJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-bromoaniline, with a suitable reagent like cyclopropylcarbonyl chloride.

    Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be attached through a nucleophilic substitution reaction using 4-benzylpiperidine and a suitable leaving group.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Reference
Hydrogen peroxideAqueous, 25–50°CSulfoxide derivative
Potassium permanganateAcidic medium, refluxSulfone derivative

Key Findings :

  • Oxidation with H₂O₂ typically yields sulfoxides selectively, while KMnO₄ in acidic conditions produces sulfones, confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR).

  • The electronic effects of the 4-fluorophenyl group on the oxadiazole ring stabilize intermediates during oxidation.

Reduction Reactions

The oxadiazole and quinazolinone moieties undergo reduction under specific conditions.

Reagent Conditions Product Reference
Lithium aluminum hydrideAnhydrous THF, 0°CPartial reduction of the oxadiazole ring to form amidrazone intermediates
Sodium borohydrideMethanol, room temperatureReduction of carbonyl groups in the quinazolinone core to secondary alcohols

Key Findings :

  • LiAlH₄ selectively reduces the oxadiazole ring, retaining the quinazolinone structure .

  • NaBH₄ targets the carbonyl group of the quinazolinone, forming hydroxyl derivatives without affecting the sulfanyl group.

Substitution Reactions

The fluorophenyl and oxadiazole groups participate in nucleophilic and electrophilic substitutions.

Reaction Type Reagent Conditions Product Reference
Nucleophilic aromatic substitutionSodium methoxideMethanol, refluxMethoxy-substituted oxadiazole derivatives
Electrophilic substitutionBromine (Br₂)CHCl₃, 40°CBrominated quinazolinone derivatives

Key Findings :

  • The electron-withdrawing fluorine atom on the phenyl ring directs substitution to para positions in electrophilic reactions.

  • Bromination occurs preferentially on the quinazolinone’s aromatic system rather than the oxadiazole ring.

Hydrolysis and Ring-Opening Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions.

Conditions Reagent Product Reference
Hydrochloric acid (6M)Reflux, 12 hoursCleavage to form thioamide and carboxylic acid intermediates
Sodium hydroxide (2M)Reflux, 8 hoursRing-opening to generate hydrazine and carbonyl compounds

Key Findings :

  • Acidic hydrolysis produces stable thioamide derivatives, while basic conditions favor hydrazine release.

  • Hydrolysis rates correlate with the electron density of the oxadiazole ring, modulated by the 4-fluorophenyl substituent.

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage.

Conditions Product Reference
UV light (254 nm)Cis-trans isomerization of the sulfanyl linkage
UV light + H₂O₂Degradation into smaller fragments, including fluorobenzene derivatives

Key Findings :

  • Photostability studies show partial decomposition under prolonged UV exposure, necessitating dark storage.

Comparative Reactivity Table

Functional Group Reactivity Dominant Reaction
Sulfanyl (-S-)High (oxidation > substitution)Oxidation to sulfoxides/sulfones
Oxadiazole ringModerate (hydrolysis > reduction)Hydrolysis to thioamides
Quinazolinone carbonylLow (selective reduction)Reduction to alcohols
4-Fluorophenyl substituentLow (directs electrophilic substitution)Bromination at para positions

Characterization of Reaction Products

  • NMR Spectroscopy : Used to confirm sulfoxide/sulfone formation (δ 2.8–3.2 ppm for sulfonyl protons).

  • Mass Spectrometry : Validates molecular weight changes during oxidation/reduction (e.g., +16 amu for sulfoxide).

  • X-ray Crystallography : Resolves stereochemistry of photochemical isomers.

This compound’s reactivity is governed by synergistic effects between its functional groups. Future studies should explore catalytic asymmetric reactions and biological activity modulation through targeted derivatization.

Scientific Research Applications

6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety.

    Sulfonyl Indoline Derivatives: Compounds with a sulfonyl group attached to an indoline core.

    Bromo Indoline Derivatives: Compounds with a bromine atom attached to an indoline core.

Uniqueness

6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzylpiperidine moiety, sulfonyl group, bromine atom, and cyclopropylcarbonyl group in a single molecule makes it distinct from other similar compounds.

Biological Activity

The compound 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound contains a quinazolinone core fused with a dioxole ring and substituted with a 1,2,4-oxadiazole moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiparasitic

The specific biological activity of the compound is still under investigation; however, studies on related oxadiazole compounds suggest promising therapeutic potentials.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

  • A series of 1,3,4-oxadiazoles were evaluated for their ability to inhibit cancer cell proliferation. Compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant cytotoxicity .
CompoundCell LineIC50 (µM)
9jMCF-721.57
9kHCT11615.30

Antimicrobial Activity

The antimicrobial efficacy of related compounds suggests that the oxadiazole framework can inhibit bacterial growth. In one study, oxadiazole derivatives demonstrated activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with some compounds achieving low MIC values .

The mechanisms through which oxadiazole compounds exert their biological effects are varied:

  • Enzyme Inhibition : Oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or interact with DNA-binding proteins.
  • Modulation of Signaling Pathways : They may affect signaling pathways such as apoptosis and cell cycle regulation.

Case Study 1: Anticancer Screening

A recent screening identified several oxadiazole derivatives that exhibited potent anticancer activity against various cell lines. The study utilized a library of compounds to assess cytotoxic effects and found that modifications in the oxadiazole ring structure significantly influenced activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a series of oxadiazole derivatives were synthesized and tested against Pseudomonas aeruginosa. The results indicated that certain substitutions on the oxadiazole ring increased antimicrobial potency significantly .

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